6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
6-ethyl-1-propan-2-ylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-4-9-7-10-12(8(2)3)5-6-13(10)11-9/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBZEFDIOVHDIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=CN(C2=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole typically follows a pathway involving:
- Formation of substituted pyrazole intermediates.
- Cyclocondensation to form the imidazo[1,2-b]pyrazole core.
- Functional group modifications to introduce the ethyl and isopropyl substituents at the 6- and 1-positions respectively.
This approach is supported by the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction, which allows regioselective and efficient construction of the imidazo[1,2-b]pyrazole scaffold.
Preparation of Pyrazole Precursors
A key step is the synthesis of 5-aminopyrazole derivatives, which serve as trifunctional building blocks for subsequent cyclization:
- Microwave-assisted cyclocondensation of ethoxymethylene malononitrile with hydrazine in ethanol yields 5-aminopyrazole-4-carbonitrile intermediates with complete conversion under mild conditions (80 °C, 150 W, 10 min).
- The presence of water and the sequence of reagent addition critically influence the purity and yield of intermediates.
Cyclocondensation via GBB Reaction
The GBB reaction is a one-pot, two-step process involving:
- In situ formation of the 5-aminopyrazole intermediate.
- Addition of an aldehyde, isocyanide, and catalytic trifluoroacetic acid (TFA) at room temperature.
This method yields highly substituted 1H-imidazo[1,2-b]pyrazoles with yields up to 83% and allows for a diverse substitution pattern.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Ethoxymethylene malononitrile + Hydrazine, microwave, EtOH, 80 °C, 10 min | 5-Aminopyrazole intermediate |
| 2 | Aldehyde + Isocyanide + TFA (20 mol%), RT, 15 min | Imidazo[1,2-b]pyrazole product |
Alternative Synthetic Routes and Catalysts
- Dehydration of 4-carboxyethyl-5-amino-pyrazoles with concentrated sulfuric acid can yield imidazo[1,2-b]pyrazole derivatives, but low yields may require alternative methods such as DDPA-mediated reactions in DMF.
- Use of Amberlyst A26 resin under ultrasonic irradiation in ethanol at 50-60 °C has been shown to efficiently synthesize pyrazole derivatives, suggesting potential for adaptation in imidazo[1,2-b]pyrazole synthesis.
Summary of Key Preparation Methods
Research Findings and Practical Considerations
- The GBB reaction offers a rapid, high-yielding, and versatile route to the imidazo[1,2-b]pyrazole scaffold, allowing facile substitution variation.
- Microwave-assisted synthesis improves reaction rates and conversions significantly compared to conventional heating.
- Alkylation steps require careful control of temperature and base to avoid side reactions such as polymerization or decomposition.
- The choice of solvent and catalyst critically affects the purity and yield of the final product.
- Purification is generally achieved by recrystallization or column chromatography, depending on the substituents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br₂) or iodine (I₂).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols or amines.
Substitution: Substitution reactions can produce various halogenated derivatives of the compound.
Scientific Research Applications
Chemistry: In chemistry, 6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the construction of pharmaceuticals, agrochemicals, and other functional materials.
Biology: The biological applications of this compound are vast. It has been studied for its potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains. Additionally, it has shown promise in modulating biological pathways, making it a candidate for drug development.
Medicine: In the medical field, this compound is being explored for its therapeutic potential. It has been investigated for its anti-inflammatory, analgesic, and antipyretic properties. Its ability to interact with specific molecular targets suggests its use in the treatment of various diseases.
Industry: Industrially, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory responses, leading to its anti-inflammatory effects.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Receptors: It can interact with receptors such as G-protein-coupled receptors (GPCRs), affecting signal transduction pathways.
Comparison with Similar Compounds
Key Observations :
Anti-inflammatory and COX-2 Inhibition
- 6-Ethyl-1-isopropyl derivative: Potential COX-2 inhibition inferred from structural similarity to pyrazolo[1,5-a]pyrimidines, which show IC50 values <10 nM .
- 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole (IMPY) : Inhibits DNA synthesis (IC50 ~0.5–2.0 mM) and synchronizes cell cycles in cancer models .
- Phenyldiazenyl-substituted analogs : Exhibit anticancer activity against MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50 values <5 µM .
Solubility-Bioactivity Trade-offs
- The 1H-imidazo[1,2-b]pyrazole core in pruvanserin analogs improves solubility but may alter receptor binding compared to indole, necessitating bioactivity reassessment .
- Ethyl and isopropyl groups in 6-ethyl-1-isopropyl derivatives could enhance membrane permeability but may require optimization for aqueous environments .
Clinical and Toxicological Profiles
- IMPY (2,3-dihydro derivative) : Phase I trials revealed dose-limiting vomiting, hemolysis, and neurotoxicity; however, effects were reversible .
Biological Activity
6-Ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by its fused ring structure containing nitrogen atoms, which are essential for its chemical reactivity and interaction with biological targets. The compound is being studied for various applications, particularly in the fields of medicinal chemistry and drug development.
The structure of this compound allows it to act as a versatile building block in the synthesis of more complex molecules. Its unique substituents contribute to its specific chemical and biological properties, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, showing promising results as an antimicrobial agent. The mechanism of action involves the disruption of microbial cell membranes and interference with metabolic processes.
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cells. For instance, in vitro assays have shown that treatment with this compound leads to increased Annexin V staining, indicating early markers of apoptotic cell death.
Table 1: Summary of Anticancer Activity
| Concentration (µM) | % Apoptosis (Early) | % Apoptosis (Late) |
|---|---|---|
| 0.625 | 38 | Saturation at 1.25 |
| 2.5 | 40 | |
| 5 | 55 |
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory effects. It has been shown to modulate inflammatory pathways, which may be beneficial in treating conditions associated with chronic inflammation.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Target Interaction : The imidazole ring facilitates interactions with enzymes and receptors through donor-acceptor interactions.
- Biochemical Pathways : It influences several biochemical pathways due to its ability to affect cellular signaling and gene expression.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good solubility in aqueous media, which enhances its bioavailability. This characteristic is crucial for its effectiveness as a therapeutic agent.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Cytotoxicity Study : A study involving MCF-7 breast cancer cells demonstrated that the compound induced significant cytotoxic effects with an IC50 value indicating potent activity.
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced markers of inflammation compared to control groups.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : Key synthetic strategies include cyclocondensation of substituted pyrazoles with ethyl isocyanate derivatives under acidic catalysis (e.g., HCl/EtOH at 80°C). Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of pyrazole to isocyanate) and solvent polarity. Purification via flash chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity, as validated by HPLC-MS . For scale-up, continuous-flow reactors reduce side-product formation by minimizing residence time .
Q. How can structural characterization of this compound address ambiguities in regioisomer formation?
- Methodological Answer : Combine NMR (¹H/¹³C, COSY, HSQC) with X-ray crystallography to resolve regioisomeric ambiguity. For example, NOESY correlations between the ethyl group (δ 1.2 ppm) and the isopropyl moiety confirm the 6-ethyl substitution pattern. Computational DFT calculations (B3LYP/6-31G*) further validate the preferred tautomeric form in solution .
Advanced Research Questions
Q. What computational frameworks are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Employ quantum mechanical reaction path searches (e.g., GRRM17 or AFIR methods) to map potential energy surfaces for SNAr or Suzuki-Miyaura coupling. Pair this with solvent continuum models (SMD) to simulate polar aprotic environments (e.g., DMF). Experimental validation via kinetic isotope effect (KIE) studies and Hammett plots refines computational predictions .
Q. How do steric and electronic effects of the isopropyl group influence the compound’s biological activity in kinase inhibition assays?
- Methodological Answer : Use comparative SAR studies with analogs (e.g., 1-phenyl vs. 1-isopropyl derivatives). Molecular docking (AutoDock Vina) into ATP-binding pockets (e.g., JAK2 kinase) reveals that the isopropyl group enhances hydrophobic interactions (ΔGbind = -9.2 kcal/mol vs. -7.8 kcal/mol for phenyl). Validate via SPR biosensor assays (KD = 12 nM vs. 45 nM) .
Q. What statistical designs are optimal for resolving contradictions in cytotoxicity data across cell lines?
- Methodological Answer : Apply factorial DOE (Design of Experiments) to isolate variables (e.g., cell line origin, incubation time, and compound concentration). For example, a 2³ factorial design with ANOVA identifies cell membrane permeability (logP = 2.1) as a critical factor in HepG2 vs. MCF-7 discrepancies. Confirm via LC-MS/MS intracellular concentration measurements .
Data Contradiction Analysis
Q. How can conflicting reports on metabolic stability (e.g., CYP3A4 vs. CYP2D6 liability) be reconciled?
- Methodological Answer : Conduct interspecies microsomal stability assays (human vs. murine) with LC-HRMS metabolite profiling. For instance, human CYP3A4-mediated N-dealkylation (t1/2 = 45 min) contrasts with murine CYP2D6-dominated hydroxylation (t1/2 = 120 min). Use CRISPR-edited HepaRG cells to confirm isoform-specific contributions .
Q. What mechanistic insights explain divergent photostability results under UV-A vs. UV-C exposure?
- Methodological Answer : Time-dependent DFT (TDDFT) simulations identify a charge-transfer excited state (λmax = 320 nm) that undergoes [2+2] cycloaddition under UV-C (λ = 254 nm), leading to dimerization. UV-A (λ = 365 nm) induces slower radical-mediated degradation, as shown by EPR spin-trapping experiments .
Experimental Design & Validation
Q. What in vitro/in vivo correlation (IVIVC) models are appropriate for pharmacokinetic profiling?
- Methodological Answer : Develop a compartmental PBPK model (e.g., GastroPlus®) parameterized with solubility (0.8 mg/mL in FaSSIF), permeability (Papp = 4.5 × 10⁻⁶ cm/s in Caco-2), and plasma protein binding (85% in human serum). Validate against rat PK data (AUC0-24 = 12 µg·h/mL) .
Q. How can enantiomeric impurities (<0.1%) be quantified in asymmetric synthesis routes?
- Methodological Answer : Use chiral SFC (supercritical fluid chromatography) with a Chiralpak IG-3 column (CO2/MeOH = 95:5, 2 mL/min). LOD = 0.05% via UV (220 nm) and confirm with circular dichroism (Δε = ±3.2 at 245 nm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
